4-Amino-6-bromopyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
4-amino-6-bromopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) |
InChI Key |
CHMBBMYUXZXPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthetic Routes
The preparation of this compound typically involves multicomponent reactions (MCRs) under thermal aqueous or solvent-free conditions. The most common synthetic approach is a three-component condensation reaction involving:
- An aldehyde derivative (often substituted aromatic aldehydes),
- Malononitrile,
- Urea or thiourea.
This reaction is catalyzed by acidic or heterogeneous catalysts such as bone char-nPrN-SO₃H under solvent-free conditions at moderate temperatures (around 80 °C). The process leads to the formation of the pyrimidine-5-carbonitrile scaffold with high purity and crystallinity.
- Mix aldehyde (1 mol), urea/thiourea (1.8 mol), malononitrile (1.2 mol), and catalyst (0.4 mol%) in a round-bottom flask.
- Stir the mixture at 80 °C without solvent.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add distilled water and cool to room temperature.
- Filter the precipitate and wash with hot ethanol.
- Recrystallize the product from ethanol to obtain pure this compound.
Specific Route Using 4,6-Dibromopyrimidine
Another synthetic route involves the selective substitution of 4,6-dibromopyrimidine:
- React 4,6-dibromopyrimidine with ammonia and potassium cyanide under controlled temperature and pressure.
- This reaction replaces the bromine at the 5-position with a cyano group and introduces the amino group at the 4-position, yielding this compound.
- This method is scalable for industrial production, involving large reactors with precise temperature and pressure control to ensure high yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Laboratory Conditions | Industrial Scale Conditions |
|---|---|---|
| Temperature | 80 °C (solvent-free MCR) | Controlled temperature (variable, often 50–100 °C) |
| Solvent | Solvent-free or aqueous media | Industrial-grade solvents or solvent-free |
| Catalyst | Bone char-nPrN-SO₃H (0.4 mol%) | Acidic catalysts or heterogeneous catalysts |
| Reaction Time | Until completion monitored by TLC (varies) | Optimized for maximum yield and throughput |
| Purification | Filtration, washing with ethanol, recrystallization | Industrial crystallization and filtration |
Characterization Techniques Supporting Preparation
- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as NH₂ stretches (3332–3478 cm⁻¹), CN stretch (2212 cm⁻¹), and aromatic C=C stretches (1542–1640 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns, with aromatic protons appearing between δ 7.0–8.4 ppm and NH₂ protons between δ 5.1–8.4 ppm.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (199.01 g/mol) and fragmentation patterns validate the structure.
- Elemental Analysis (CHN): Confirms elemental composition within ±0.2% of theoretical values, ensuring purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | Aldehyde, malononitrile, urea/thiourea | Bone char-nPrN-SO₃H, solvent-free, 80 °C | High purity, environmentally friendly | Requires specific catalyst |
| 4,6-Dibromopyrimidine Route | 4,6-Dibromopyrimidine, ammonia, KCN | Controlled temperature and pressure | Scalable, industrially viable | Use of toxic KCN requires safety |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper are often used in cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and fused heterocyclic compounds .
Scientific Research Applications
4-Amino-6-bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-Amino-6-bromopyrimidine-5-carbonitrile, we compare it with analogous pyrimidinecarbonitriles differing in substituents at positions 2, 4, and 5. Key compounds include halogenated, alkylated, and aryl-substituted derivatives (Table 1).
Table 1: Comparative Analysis of Pyrimidinecarbonitriles
Substituent Effects on Physical and Chemical Properties
- Halogen vs. Aryl Groups : Bromine at C6 (as in the target compound) increases molecular weight and polarizability compared to chlorine or phenyl substituents. For example, 4j (Br-C6H4) has a higher melting point (235–238°C) than 4h (Cl-C6H4, 222°C), likely due to stronger van der Waals interactions .
- Amino and Cyano Groups: The amino group at C4 and cyano group at C5 are conserved across analogs, contributing to hydrogen bonding and dipole interactions. IR spectra consistently show CN stretches near 2195 cm⁻¹ .
Computational and Structural Insights
- Density functional theory (DFT) studies on related pyrimidinecarbonitriles (e.g., ) validate structural stability and electronic properties, highlighting the role of substituents in modulating reactivity .
- Crystallographic data for analogs (e.g., ) reveal planar pyrimidine cores and intermolecular hydrogen bonding, which influence solubility and crystallinity .
Biological Activity
4-Amino-6-bromopyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a bromine atom, and a carbonitrile functional group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C5H4BrN5 |
| Molecular Weight | 202.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13425-13-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent methodologies have focused on microwave-assisted synthesis, which enhances yields and reduces reaction times. For instance, a study reported yields exceeding 76% using microwave irradiation in the presence of specific catalysts .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis, similar to other pyrimidine derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it showed promising results against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, likely through the inhibition of specific kinases involved in cell proliferation .
Enzyme Inhibition
Further studies have explored the inhibitory effects of this compound on various enzymes, particularly those involved in nucleotide metabolism. The compound acts as a competitive inhibitor, binding to the active sites of target enzymes and preventing substrate access. This property is crucial for its potential application in drug development targeting metabolic pathways in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study by Morsy et al. evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
In a separate investigation, researchers assessed the anticancer activity of this compound on human lung carcinoma (A549) cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 µM. Flow cytometry analysis revealed significant apoptosis induction, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .
Q & A
Q. What are the typical synthetic routes for preparing 4-amino-6-bromopyrimidine-5-carbonitrile?
The compound is synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions. A three-component reaction involving aldehydes, malononitrile, and thiourea derivatives facilitates the formation of pyrimidinecarbonitrile scaffolds. For example, derivatives with bromophenyl groups are synthesized using substituted aromatic aldehydes and optimized reaction conditions (160–180°C, aqueous media), yielding products with high purity and crystallinity .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- IR spectroscopy : Identification of NH₂ (3332–3478 cm⁻¹), CN (2212 cm⁻¹), and aromatic C=C (1542–1640 cm⁻¹) stretches .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.4 ppm and NH₂ signals at δ 5.1–8.4 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 351 for bromophenyl derivatives) and fragmentation patterns validate structural integrity .
Q. What role do substituents play in the physicochemical properties of pyrimidinecarbonitriles?
Substituents like bromine, chlorine, or aryl groups influence melting points, solubility, and electronic properties. For example, bromophenyl derivatives exhibit higher melting points (235–238°C) compared to methyl-substituted analogs (130°C) due to increased molecular symmetry and halogen interactions .
Q. How are purity and elemental composition validated for this compound?
Combustion analysis (CHN) confirms elemental ratios (e.g., C, H, N percentages within ±0.2% of theoretical values). High-resolution mass spectrometry (HRMS) further verifies molecular formulas .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound?
Factorial design is employed to assess variables like temperature, solvent polarity, and reactant stoichiometry. For instance, optimizing aqueous thermal conditions (e.g., 170°C for 8 hours) maximizes yield while minimizing side reactions like hydrolysis of the nitrile group . Computational tools (e.g., COMSOL Multiphysics) simulate reaction kinetics to predict optimal parameters .
Q. How can contradictions in spectral data for substituted pyrimidinecarbonitriles be resolved?
Discrepancies in NMR or IR data (e.g., unexpected NH₂ shifts) are addressed via:
Q. What methodologies enable the study of regioselectivity in brominated pyrimidine derivatives?
Regioselective bromination is analyzed via:
- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates.
- X-ray crystallography : Resolving crystal structures to confirm substitution sites .
- Hammett plots : Correlating substituent electronic effects with reaction rates .
Q. How can AI-driven tools enhance the analysis of pyrimidinecarbonitrile reactivity?
AI platforms (e.g., BKMS_METABOLIC, PISTACHIO) predict reaction pathways and byproducts using large datasets. For example, machine learning models trained on pyrimidine synthesis data identify optimal catalysts for C–Br bond formation .
Data Analysis and Application Questions
Q. What statistical approaches are recommended for analyzing reaction yield variability?
ANOVA and response surface methodology (RSM) quantify the impact of variables (e.g., pH, solvent ratio). For instance, a central composite design (CCD) can model nonlinear relationships between reaction time and yield .
Q. How are pyrimidinecarbonitriles applied in medicinal chemistry research?
Derivatives like 4-amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k ) are screened for bioactivity (e.g., antidiabetic assays). Methodologies include:
- Docking studies : Targeting enzymes like α-glucosidase.
- In vitro assays : Measuring IC₅₀ values using enzymatic inhibition protocols .
Tables for Key Data
Q. Table 1: Spectroscopic Data for Select Derivatives
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | ¹³C NMR (C5, ppm) |
|---|---|---|---|
| 4j (Br-subst.) | 235–238 | 2212 | 84.82 |
| 4i (Cl-subst.) | 222 | 2212 | 76.35 |
| 4d (Me-subst.) | 130 | 2212 | 80.73 |
| Data sourced from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
